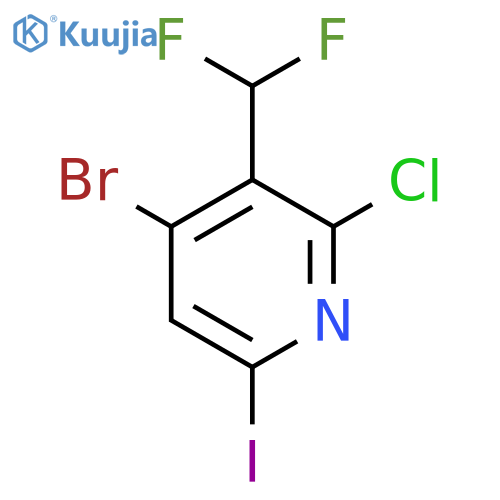

Cas no 1805236-25-2 (4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine)

4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine

-

- インチ: 1S/C6H2BrClF2IN/c7-2-1-3(11)12-5(8)4(2)6(9)10/h1,6H

- InChIKey: NEJOEIYASSECPW-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=C(C(=N1)Cl)C(F)F)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 163

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 12.9

4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029063409-1g |

4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine |

1805236-25-2 | 97% | 1g |

$1,564.50 | 2022-04-01 |

4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine 関連文献

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridineに関する追加情報

4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine: A Comprehensive Overview

The compound 4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine, with the CAS number 1805236-25-2, is a highly specialized aromatic heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring, which is substituted with bromine, chlorine, difluoromethyl, and iodine groups at specific positions, making it a unique structure with potential applications in drug design and advanced materials.

The synthesis of 4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine involves a series of intricate multi-step reactions, including nucleophilic substitutions, electrophilic substitutions, and coupling reactions. Recent advancements in catalytic methods have enabled the efficient construction of such complex molecules with high yields and purity. The strategic placement of halogen atoms (bromine, chlorine, and iodine) on the pyridine ring imparts unique electronic properties to the compound, making it an attractive candidate for various applications.

In terms of physical properties, 4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine exhibits a high melting point due to the strong intermolecular forces arising from the halogen atoms and the electron-withdrawing groups on the ring. Its solubility in polar solvents is moderate, which is advantageous for its use in solution-based chemical reactions and biological assays.

The chemical reactivity of this compound is influenced by the electron-withdrawing effects of the halogen substituents and the difluoromethyl group. These groups deactivate the pyridine ring towards nucleophilic substitution but activate it towards electrophilic substitution under certain conditions. Recent studies have explored its potential as a building block in medicinal chemistry, where its ability to form stable bonds with other functional groups makes it a valuable intermediate in drug discovery.

In the context of biological applications, 4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine has shown promise as a lead compound for developing new pharmaceutical agents targeting various diseases. Its ability to modulate enzyme activity and interact with biological membranes has been extensively studied in vitro and in vivo models.

From an environmental perspective, understanding the degradation pathways of 4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine is crucial for assessing its potential impact on ecosystems. Recent research has focused on photodegradation and microbial degradation mechanisms, providing insights into its persistence in different environmental conditions.

In conclusion, 4-Bromo-2-chloro-3-(difluoromethyl)-6-iodylpyridine, with CAS number 1805236-25-, represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its unique structure and reactivity continue to drive innovative research efforts aimed at unlocking its full potential in medicine and materials science.

1805236-25-2 (4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine) 関連製品

- 1269052-83-6([3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride)

- 131113-21-8(2-Methoxy-4-(piperazin-1-YL)pyrimidine)

- 453557-64-7(Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)

- 1522308-55-9(1-(1-methyl-1H-indol-2-yl)propan-2-one)

- 2219374-02-2(3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine)

- 305811-16-9(2-Amino-5-fluoro-N-cyclopropylbenzamide)

- 696646-80-7(3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde)

- 886499-02-1(Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate)

- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)

- 1354009-76-9((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester)